2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid
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Overview
Description
2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-(1,3,4-thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles.
Scientific Research Applications
2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiadiazole derivatives.
Mechanism of Action
The mechanism of action of 2-(1,3,4-thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of bacterial cells by interfering with their cell wall synthesis. In cancer cells, it induces apoptosis by activating specific signaling pathways that lead to programmed cell death .
Comparison with Similar Compounds
2-(1,3,4-Thiadiazol-2-ylcarbamoyl)cyclohexanecarboxylic acid can be compared with other thiadiazole derivatives such as:
2-methyl-4-(1,3,4-thiadiazol-2-ylcarbamoyl)-butyric acid: This compound also exhibits antimicrobial and anticancer properties but differs in its molecular structure and specific applications.
1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with similar biological activities but different chemical properties and synthesis routes.
Properties
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c14-8(12-10-13-11-5-17-10)6-3-1-2-4-7(6)9(15)16/h5-7H,1-4H2,(H,15,16)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGLIHRBMPZTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=NN=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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